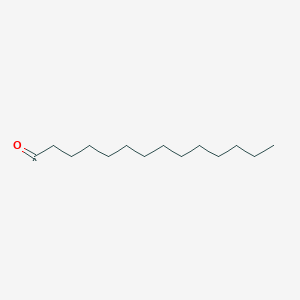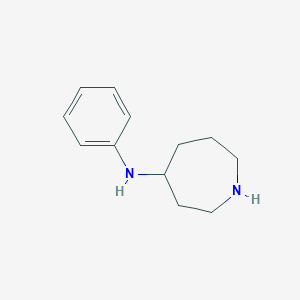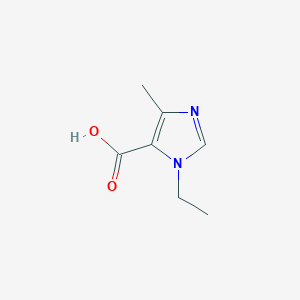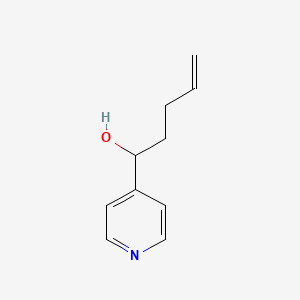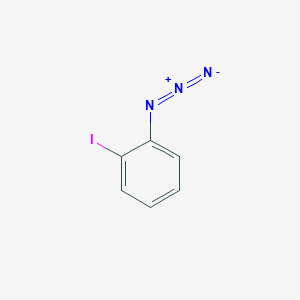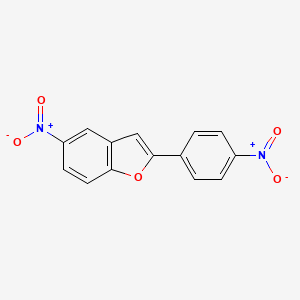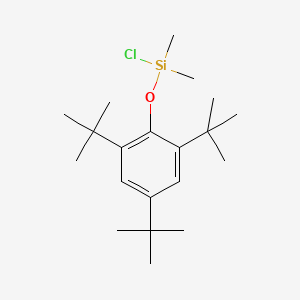
N-Pyridin-4-yl-guanidine
Vue d'ensemble
Description
N-Pyridin-4-yl-guanidine is a chemical compound with the molecular formula C6H10Cl2N4 . It is also known as 1-(pyridin-4-yl)guanidine dihydrochloride . The compound is a white solid and has a molecular weight of 209.07 g/mol .
Synthesis Analysis
The synthesis of N-Pyridin-4-yl-guanidine and similar compounds has been reported in several studies . For instance, a one-pot approach towards N, N ′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines has been described . This strategy provides efficient access to diverse guanidines through previously unprecedented N-phthaloylguanidines .Molecular Structure Analysis
The molecular structure of N-Pyridin-4-yl-guanidine has been analyzed using techniques such as NMR, X-ray crystallography, and B3LYP/6-31+G** theoretical studies . A remarkable difference was observed in the 1H NMR spectra of the guanidinium salts as compared with their N, N ′-di-Boc protected and neutral analogues .Physical And Chemical Properties Analysis
N-Pyridin-4-yl-guanidine has a molecular weight of 209.07 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 208.0282517 g/mol .Applications De Recherche Scientifique
Synthesis of Guanidines
Guanidine is one of the most versatile functional groups in chemistry . Compounds containing this system have found application in a diversity of biological activities . The synthesis of guanidines involves the reaction of an amine with an activated guanidine precursor followed by the deprotection to yield the corresponding free guanidine .
Biological Applications
Guanidines have been used in various biological applications. They have been used as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists .
Anti-Fibrosis Activity
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Some of these compounds displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC, and 24PDC on HSC-T6 cells .
Kinase Inhibitors
Some of the reported applications of this useful synthetic methodology in the preparation of potentially active derivatives include the synthesis of 3-guanidinium-4′-arylguanidinium diaromatic derivatives as kinase inhibitors .
α2-Adrenoceptor Antagonists
The preparation of 2-pyridinoguanidines has been reported as α2-adrenoceptor antagonists .
Antibacterial Agents
Guanidines were prepared by the condensation reaction of primary amine (-NH2) with urea derivatives (R2NCONR2) in the presence of POCl3 . These guanidine-pyridine hybrid derivatives were synthesized and used as potential antibacterial agents .
Propriétés
IUPAC Name |
2-pyridin-4-ylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c7-6(8)10-5-1-3-9-4-2-5/h1-4H,(H4,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWBDNUGPOARAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479439 | |
| Record name | N-Pyridin-4-yl-guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Pyridin-4-yl-guanidine | |
CAS RN |
425376-94-9 | |
| Record name | N-Pyridin-4-yl-guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



